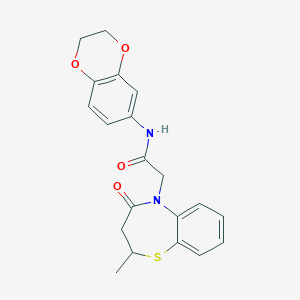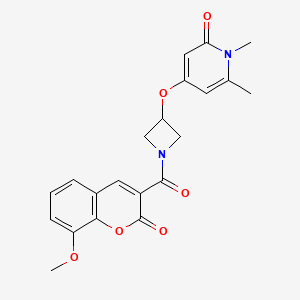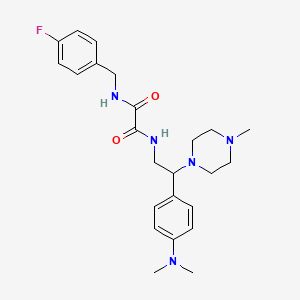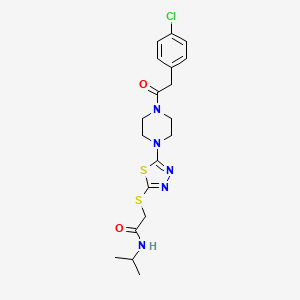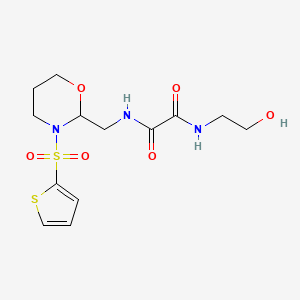
5-chloro-N-(2,3-dichlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,3-dichlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TRO40303, is a small molecule that has shown potential as a therapeutic agent for various diseases.
科学的研究の応用
Herbicidal Activity and SAR Study
Research on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, highlights the herbicidal activity of these compounds. Some synthesized derivatives exhibited excellent herbicidal activity against specific weeds, with structure-activity relationships providing insights for developing new herbicides against monocotyledonous weeds (Chen Yu et al., 2021).
Nicotinic Receptor Probes
The synthesis of 3-substituted 2-nitromethylenetetrahydrofuran as drosophila nicotinic receptor probes explores the use of alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds serve as probes for studying the interaction between neonicotinoid-nicotinic acetylcholine receptors, contributing to our understanding of receptor-ligand interactions (Nanjing Zhang et al., 2004).
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
A study on the synthesis of a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD) demonstrates its utility in investigating enzymatic hydrolysis and intramolecular interactions within the coenzyme. This research provides tools for studying cellular energy metabolism and enzymatic activity (J. Barrio et al., 1972).
Supramolecular Hydrogen-bonding Networks
The use of nicotinamide in constructing supramolecular hydrogen-bonding networks with copper(II) chlorobenzoates highlights its potential in designing new materials with specific chemical and physical properties. This research can lead to advances in material science and supramolecular chemistry (J. Halaška et al., 2013).
Antimicrobial Activity
New 4-thiazolidinones of nicotinic acid with antimicrobial properties were synthesized, demonstrating the potential of nicotinamide derivatives in developing new antimicrobial agents. These compounds showed activity against various bacteria and fungal species, highlighting the versatility of nicotinamide-based compounds in pharmaceutical research (N. Patel et al., 2010).
特性
IUPAC Name |
5-chloro-N-(2,3-dichlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-11-2-1-3-13(14(11)19)21-15(22)9-6-12(18)16(20-7-9)24-10-4-5-23-8-10/h1-3,6-7,10H,4-5,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGXVYZHRYVNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943348.png)
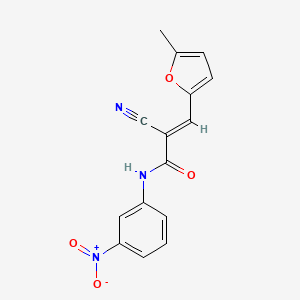
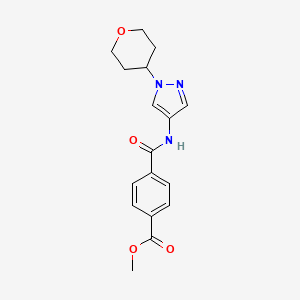
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
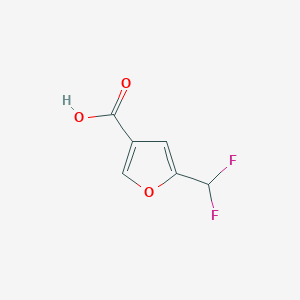
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2943355.png)
![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)
